5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Lipophilicity QSAR SF5 Bioisostere

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione (CAS: 1394319-58-4) is a heterocyclic benzoxazole-2-thione derivative bearing the pentafluorosulfanyl (SF5) group at the 5-position of the benzo[d]oxazole scaffold. With a molecular formula of C7H4F5NOS2 and a molecular weight of 277.23 g·mol⁻¹, this compound integrates two functional elements of high current medicinal chemistry interest: the thione moiety (C=S) as a reversible covalent warhead precursor and the SF5 group as a high-performance bioisostere.

Molecular Formula C7H4F5NOS2
Molecular Weight 277.23
CAS No. 1394319-58-4
Cat. No. B2669753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione
CAS1394319-58-4
Molecular FormulaC7H4F5NOS2
Molecular Weight277.23
Structural Identifiers
SMILESC1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2
InChIInChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15)
InChIKeyOSWIQPWSAXXQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione (CAS 1394319-58-4): Physicochemical Profile and Research-Grade Procurement Specifications


5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione (CAS: 1394319-58-4) is a heterocyclic benzoxazole-2-thione derivative bearing the pentafluorosulfanyl (SF5) group at the 5-position of the benzo[d]oxazole scaffold. With a molecular formula of C7H4F5NOS2 and a molecular weight of 277.23 g·mol⁻¹, this compound integrates two functional elements of high current medicinal chemistry interest: the thione moiety (C=S) as a reversible covalent warhead precursor and the SF5 group as a high-performance bioisostere [1][2]. The compound is listed under MDL number MFCD22421733 and is commercially supplied at purities typically ranging from 95% to 98% (HPLC) by multiple research chemical vendors . Its computed physicochemical parameters—including a LogP of 4.77 and a topological polar surface area (TPSA) of 90.13 Ų—position it in a distinctly more lipophilic region of chemical space compared to the parent benzoxazole-2-thione and its common trifluoromethyl analog [3].

Why 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione Cannot Be Replaced by Generic Benzoxazole-2-thione or Trifluoromethyl Analogs


Substituting 5-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione with the parent benzoxazole-2-thione or its 5-CF3 analog introduces material changes to lipophilicity, electronic character, and steric profile that fundamentally alter molecular recognition and pharmacokinetic behavior. The SF5 group is significantly more lipophilic than CF3 (Hansch π = 1.51 vs. 1.09) and substantially more electron-withdrawing (Hammett σI = 0.55 vs. 0.39), differences that propagate into at least a 2.5-log-unit increase in computed LogP relative to the unsubstituted scaffold [1][2]. In the context of heterocyclic thiones, which have been mechanistically validated as reversible covalent cysteine warheads whose bioactivity depends critically on non-covalent molecular recognition preceding covalent bond formation, such profound physicochemical divergence renders generic substitution scientifically unsound [3]. Furthermore, the 5-substitution regiochemistry within the benzoxazole ring system can orient the SF5 vector differently than the corresponding 6-substituted isomer, potentially altering target binding geometries in ways not recapitulated by other positional analogs [4].

Quantitative Differentiation Evidence: 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione vs. Closest Analogs


Lipophilicity Advantage of the SF5 Group Over CF3: Hansch π Constant Comparison

The SF5 group at the 5-position of the benzoxazole-2-thione scaffold confers a substantially higher intrinsic lipophilicity than the commonly employed CF3 bioisostere. The Hansch hydrophobicity constant (π) for SF5 is 1.51, compared to 1.09 for CF3, representing a Δπ of +0.42 [1]. This substituent-level difference propagates to the full molecule: the computed LogP of the target compound is 4.77, while the unsubstituted benzoxazole-2-thione parent (CAS 2382-96-9) has a LogP of 2.22, yielding a ΔLogP of +2.55 that is attributable primarily to the SF5 group [2]. The 6-position regioisomer (CAS 1394319-60-8) shows an identical computed LogP of 4.77, indicating that the bulk lipophilicity advantage is regiochemistry-independent within this scaffold, though the spatial orientation of the SF5 vector differs [3].

Lipophilicity QSAR SF5 Bioisostere

Electron-Withdrawing Strength: Hammett σI of SF5 vs. CF3 and Impact on Thione Warhead Reactivity

The SF5 group is a stronger inductively electron-withdrawing substituent than CF3, as quantified by the Hammett inductive substituent constant: σI = 0.55 for SF5 versus σI = 0.39 for CF3 [1]. This enhanced electron withdrawal at the 5-position of the benzoxazole scaffold modulates the electron density at the 2-thione moiety through the aromatic π-system, potentially tuning the electrophilicity of the C=S warhead. In heterocyclic thiones, the reversible covalent labelling of functional cysteines proceeds via the electrophilic thione carbon; computational QM/MM studies have established that the molecular recognition step is crucial for overall binding, and electronic modulation of the warhead by remote substituents can influence both the non-covalent pre-equilibrium and the subsequent covalent bond-forming step [2]. The SF5 group thus offers a distinct electronic tuning range not accessible with CF3.

Electron-withdrawing group Covalent warhead Hammett constant

Metabolic Stability of the SF5 Group: Resistance to Oxidative and Hydrolytic Degradation

The SF5 group is documented to confer superior metabolic stability relative to CF3 and other common substituents under both in vitro and in vivo conditions. Aromatic SF5 compounds are hydrolytically equally stable as their CF3 counterparts, resist strong Brønsted acids and bases, and remain intact under diverse hydrogenation conditions and metal-catalyzed cross-coupling reactions [1]. In an in vitro–in vivo ADME evaluation of SF5-containing N,N'-diarylureas, SF5-bearing compounds maintained structural integrity through hepatic microsomal incubations and demonstrated measurable oral bioavailability in murine models, with the SF5 group remaining unmetabolized throughout the study duration [2]. Reviews of SF5 in medicinal chemistry consistently highlight the group's resistance to cytochrome P450-mediated oxidation relative to CF3, tert-butyl, and halide substituents [3]. For the target benzoxazole-2-thione, the SF5 group is therefore expected to provide a metabolically stable anchor point that is not offered by the CF3 analog or the unsubstituted scaffold.

Metabolic stability Pharmacokinetics SF5 bioisostere

Reversible Covalent Warhead Mechanism: Heterocyclic Thiones as Cysteine-Targeting Electrophiles

Heterocyclic thiones, including benzoxazole-2-thione derivatives, have been experimentally validated as reversible covalent warheads that label functional cysteine residues in target proteins. An in-house cysteine-targeting covalent inhibitor library screen yielded multiple covalent fragment hits with benzoxazole, benzothiazole, and benzimidazole cores bearing the thione functionality [1]. The mechanism of cysteine labelling by these thiones was elucidated through combined QM/MM molecular dynamics simulations and free energy calculations, demonstrating that molecular recognition (non-covalent pre-equilibrium binding) is the rate- and selectivity-determining step, with the thione carbon forming a reversible covalent adduct with the cysteine thiolate [1]. The target compound combines this validated thione warhead with the SF5 group, which—by virtue of its enhanced electron withdrawal (σI = 0.55)—is expected to modulate the electrophilicity of the thione carbon, offering a unique reactivity profile within the benzoxazole-2-thione chemotype [2].

Covalent inhibitor Cysteine warhead Fragment-based screening

Regioisomeric Differentiation: 5-SF5 vs. 6-SF7 Benzoxazole-2-thione Positional Isomers

The target compound (5-SF5, CAS 1394319-58-4) and its regioisomer (6-SF5, CAS 1394319-60-8) share identical molecular formula (C7H4F5NOS2), molecular weight (277.23), computed LogP (4.77), and TPSA (90.13 Ų) . However, the position of the SF5 group on the benzoxazole ring dictates the spatial vector of this bulky substituent (van der Waals volume of SF5 estimated at ~40 ų, comparable to tert-butyl). In the context of heterocyclic thione-mediated cysteine labelling, the SF5 group orientation influences the molecular recognition step that QM/MM studies have identified as crucial for binding selectivity [1]. For structure-based drug design, the two regioisomers present non-interchangeable exit vectors from the benzoxazole core, with the 5-position orienting the SF5 group para to the ring oxygen and meta to the thione-bearing carbon, while the 6-position places it meta to the oxygen and para to the thione-bearing carbon.

Regiochemistry Structure-activity relationship Vector orientation

Procurement-Relevant Application Scenarios for 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione


SF5–CF3 Matched-Pair Analysis in Fragment-Based Covalent Inhibitor Screening

The target compound is optimally deployed in parallel with 5-(trifluoromethyl)benzoxazole-2(3H)-thione (CAS 13451-80-4) in fragment-based covalent inhibitor screening campaigns against cysteine proteases or other cysteine-containing targets. The SF5 group's greater lipophilicity (π = 1.51 vs. 1.09) and stronger electron withdrawal (σI = 0.55 vs. 0.39) allow systematic exploration of how these physicochemical perturbations affect reversible covalent engagement kinetics and target residence time [1]. The thione warhead mechanism, validated in SARS-CoV-2 Mpro fragment screens, provides a rational basis for expecting cysteine labelling by both analogs, with differential binding driven by the substituent [2].

Metabolic Stability Optimization in Lead Series Bearing 5-Position Substituents

When a benzoxazole-2-thione lead series encounters metabolic liability at the 5-position (e.g., benzylic oxidation of a methyl group or oxidative defluorination of CF3), the target compound offers the SF5 group as a metabolically inert replacement. Aromatic SF5 groups have been documented to resist cytochrome P450 oxidation, strong acid/base hydrolysis, and hydrogenation conditions that degrade CF3, halide, and alkyl substituents [1][2]. Procurement of the 5-SF5 benzoxazole-2-thione enables head-to-head microsomal stability comparison with the incumbent 5-substituted analog.

Regioisomeric SAR Mapping of SF5 Exit Vector Orientation on the Benzoxazole Core

When co-crystal structures or docking models suggest a preference for a specific SF5 trajectory from the benzoxazole ring, procurement of both the 5-SF5 (CAS 1394319-58-4) and 6-SF5 (CAS 1394319-60-8) regioisomers as a matched pair is essential. The two isomers, while identical in computed global properties (LogP = 4.77, TPSA = 90.13 Ų), orient the bulky SF5 group along different vectors relative to the thione warhead, enabling systematic mapping of which trajectory yields superior target complementarity and binding affinity .

Electrophilicity Tuning of the Thione Covalent Warhead via Remote Substituent Effects

The Hammett σI of the 5-position substituent modulates the electrophilicity of the thione C=S group through the aromatic π-system. The target compound (σI = 0.55 for SF5) represents the most electron-deficient variant among readily accessible 5-substituted benzoxazole-2-thiones, exceeding the CF3 analog (σI = 0.39), the fluoro analog (σI ≈ 0.52 for F, but with lower lipophilicity), and the unsubstituted parent (σI ≈ 0) [1]. This gradient of electron withdrawal can be exploited to correlate thione electrophilicity with cysteine labelling rates and selectivity profiles in a systematic SAR campaign.

Quote Request

Request a Quote for 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.